Methods of Synthesis
The synthesis of (1-pentylheptyl)cyclohexane can be achieved through several methods, primarily involving alkylation reactions. One common approach is the alkylation of cyclohexane using pentyl and heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically proceeds under reflux conditions to facilitate the formation of the desired product.
Key parameters for this synthesis include:
Another method involves the use of catalytic hydrogenation of corresponding alkene precursors, where cyclohexene derivatives undergo hydrogenation in the presence of catalysts like palladium or platinum .
Structural Characteristics
The molecular structure of (1-pentylheptyl)cyclohexane features:
The compound can be represented using various structural formulas:
CCCCCC(C1CCCCC1)CCCCCC
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18(2)14-12-10-8-6-4/h1,3-18H2
The presence of both branched and linear alkyl groups contributes to its unique interactions in various chemical environments .
Reactivity Profile
(1-Pentylheptyl)cyclohexane exhibits typical reactivity patterns associated with aliphatic hydrocarbons. It can undergo:
The compound's stability under normal conditions makes it less reactive compared to more functionalized organic compounds
Key Properties
These properties indicate that (1-pentylheptyl)cyclohexane behaves as a typical hydrocarbon, exhibiting low polarity and high volatility .
Scientific Applications
(1-Pentylheptyl)cyclohexane has potential applications in various fields:
Research continues into its properties and potential applications in material science and organic chemistry .
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1